Hippuryl-L-arginine

説明

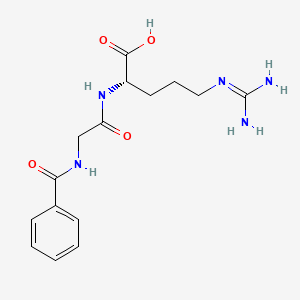

Hippuryl-L-arginine is a synthetic substrate for carboxypeptidase B and aminopeptidase . The enzyme carboxypeptidase acts on the C terminal of arginine and lysine .

Molecular Structure Analysis

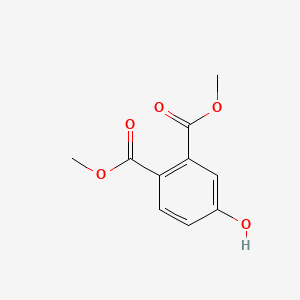

The molecular formula of this compound is C15H21N5O4 . Its molecular weight is 335.36 g/mol . The IUPAC name is (2S)-2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.36 g/mol , a molecular formula of C15H21N5O4 , and an IUPAC name of (2S)-2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid .科学的研究の応用

Food Processing and Post-Translational Protein Modification : Hippuryl-L-arginine (Hip-Arg) reacts with lactose to form a new arginine derivative, 2-(2-benzoylamino-acetylamino)-5-[5-(3-hydroxypropyl)-4-oxo-imidazolon-2-yl]-L-ornithine (Hippuryl-PIO, Hip-PIO). This reaction is unique to disaccharides with a 1,4-glycosidic linkage and represents a new type of post-translational protein modification occurring during food processing, particularly in disaccharide-containing foods like milk (Mavric et al., 2004).

Altered Arginine Metabolism in Alzheimer's Disease : In the context of Alzheimer's disease (AD), the metabolic profile of L-arginine is significantly altered. Changes in the activity and protein expression of nitric oxide synthase and arginase, as well as alterations in tissue concentrations of L-arginine and its downstream metabolites, have been observed in various brain regions of AD patients. This suggests a crucial role of arginine metabolism in the pathogenesis and/or progression of AD (Liu et al., 2014).

Regulation of Endothelial Function and Vascular Tone : Arginine plays a functional role in regulating endothelial function and vascular tone. Studies have analyzed the effects of arginine supplementation in conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).

Metabolic Engineering for L-arginine Production : Research in metabolic engineering focuses on constructing genetically defined microorganisms for the overproduction of L-arginine. Strategies involve optimizing the biosynthesis and regulation of arginine, enhancing the supply of precursors and cofactors, and minimizing byproduct formation, thereby increasing the industrial production efficiency of L-arginine and its derivatives (Shin & Lee, 2014).

Regulation of Immune Responses : L-arginine is essential for lymphocyte responses during immune responses and tumor growth. The metabolism of L-arginine by myeloid cells, involving enzymes like arginase and nitric-oxide synthase, plays a significant role in modulating T-cell function and immunity under various physiological and pathological conditions (Bronte & Zanovello, 2005).

Aging and Brain Metabolism : L-arginine metabolism exhibits age-related changes in various brain regions. These changes impact neurochemical levels and are differential at the tissue and synaptoneurosome levels, suggesting a role in the aging process and possibly in neurodegenerative diseases (Rushaidhi et al., 2012).

作用機序

Target of Action

Hippuryl-L-arginine, also known as Hippuryl-Arg, primarily targets carboxypeptidase B and aminopeptidase . These enzymes play a crucial role in protein digestion and regulation of biological processes. Carboxypeptidase B acts on the C-terminal of arginine and lysine .

Mode of Action

This compound interacts with its targets, carboxypeptidase B and aminopeptidase, by serving as a synthetic substrate . The enzyme carboxypeptidase B acts on the C-terminal of arginine and lysine, a process in which this compound is involved .

Biochemical Pathways

The interaction of this compound with carboxypeptidase B and aminopeptidase affects multiple biochemical pathways. These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance . The enzyme carboxypeptidase B acts on the C-terminal of arginine and lysine, which is a critical step in these pathways .

Pharmacokinetics

It is known that this compound is soluble in water, which can impact its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action involve the hydrolysis of the compound by carboxypeptidase B and aminopeptidase . This process results in the removal of the C-terminal lysine residue of certain proteins, which can have significant effects on various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the enzymes that this compound interacts with . .

生化学分析

Biochemical Properties

Hippuryl-L-arginine interacts with enzymes like carboxypeptidase B and aminopeptidase . Carboxypeptidase B acts on the C terminal of arginine and lysine . The interaction between this compound and these enzymes is essential for their function and regulation.

Cellular Effects

The cellular effects of this compound are primarily observed through its role as a substrate for various enzymes. The product of its interaction with carboxypeptidase B, for instance, can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes. For example, in the presence of carboxypeptidase B, this compound is hydrolyzed to produce hippuric acid and L-arginine . This reaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the rate of hippuric acid production from this compound can vary depending on the concentration of carboxypeptidase B . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of carboxypeptidase B and aminopeptidase . These enzymes interact with this compound, which can affect metabolic flux or metabolite levels .

Subcellular Localization

Considering its role as a substrate for enzymes like carboxypeptidase B and aminopeptidase, it is likely to be found in areas of the cell where these enzymes are localized .

特性

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCPYUSPYXNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

744-46-7 | |

| Record name | NSC89637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)

![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)

![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)